Cas no 57162-72-8 (2,4-Diphenyl-5H-indeno[1,2-b]pyridine)

2,4-Diphenyl-5H-indeno[1,2-b]pyridine is a polycyclic aromatic compound featuring a fused indenopyridine core with phenyl substituents at the 2 and 4 positions. This structure imparts unique electronic and steric properties, making it valuable in materials science and organic synthesis. Its rigid, planar framework enhances π-conjugation, which is beneficial for applications in optoelectronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic devices. The compound's stability and tunable photophysical characteristics also make it a promising candidate for fluorescent probes or as a building block in supramolecular chemistry. Its synthesis typically involves cyclization reactions, offering opportunities for further functionalization to tailor properties for specific applications.
2,4-Diphenyl-5H-indeno[1,2-b]pyridine structure
57162-72-8 structure
Product Name:2,4-Diphenyl-5H-indeno[1,2-b]pyridine
CAS No:57162-72-8
MF:C24H17N
MW:319.398485898972
CID:2832731
PubChem ID:629249
Update Time:2025-08-05

2,4-Diphenyl-5H-indeno[1,2-b]pyridine Chemical and Physical Properties

Names and Identifiers

    • 2,4-Diphenyl-5H-indeno[1,2-b]pyridine #
    • 2,4-Diphenyl-5H-indeno[1,2-b]pyridine
    • 57162-72-8
    • AKOS005444988
    • YHABGHIZBNEMGN-UHFFFAOYSA-N
    • Oprea1_254375
    • STK368122
    • CHEMBL3779980
    • 1,3-Diphenyl-4-azafluorene
    • DTXSID10347998
    • Inchi: 1S/C24H17N/c1-3-9-17(10-4-1)21-16-23(18-11-5-2-6-12-18)25-24-20-14-8-7-13-19(20)15-22(21)24/h1-14,16H,15H2
    • InChI Key: YHABGHIZBNEMGN-UHFFFAOYSA-N
    • SMILES: N1C(C2C=CC=CC=2)=CC(C2C=CC=CC=2)=C2C=1C1C=CC=CC=1C2

Computed Properties

  • Exact Mass: 319.136099547Da
  • Monoisotopic Mass: 319.136099547Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 2
  • Complexity: 433
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.8
  • Topological Polar Surface Area: 12.9Ų

2,4-Diphenyl-5H-indeno[1,2-b]pyridine Pricemore >>

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Additional information on 2,4-Diphenyl-5H-indeno[1,2-b]pyridine

2,4-Diphenyl-5H-indeno[1,2-b]pyridine

2,4-Diphenyl-5H-indeno[1,2-b]pyridine (CAS No. 57162-72-8) is a heterocyclic aromatic compound with a unique molecular structure that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of indenopyridines, which are derivatives of indene fused with a pyridine ring. The presence of two phenyl groups at the 2 and 4 positions of the indenopyridine framework introduces interesting electronic and optical properties, making it a promising candidate for various applications in optoelectronics and photovoltaics.

The synthesis of 2,4-Diphenyl-5H-indeno[1,2-b]pyridine typically involves multi-step organic reactions, often utilizing palladium-catalyzed coupling reactions or other advanced methodologies. Recent advancements in synthetic chemistry have enabled more efficient and scalable routes for the preparation of this compound, which is crucial for its potential industrial applications. Researchers have also explored the use of microwave-assisted synthesis to optimize reaction conditions and improve yields.

One of the most notable properties of 2,4-Diphenyl-5H-indeno[1,2-b]pyridine is its strong fluorescence emission under UV light. This characteristic has led to its investigation as a potential candidate for fluorescent sensors and bioimaging agents. Studies have shown that the compound exhibits high quantum yields and excellent photostability, making it suitable for applications in biological systems where long-term monitoring is required.

In the realm of optoelectronics, 2,4-Diphenyl-5H-indeno[1,2-b]pyridine has been extensively studied as a building block for organic light-emitting diodes (OLEDs). Its ability to form stable charge transfer complexes with electron-deficient acceptors has been leveraged to create efficient OLED devices with high luminous efficiency. Recent research has focused on incorporating this compound into tandem OLED architectures to further enhance device performance and lifetime.

The electronic properties of 2,4-Diphenyl-5H-indeno[1,2-b]pyridine are also being explored for applications in organic photovoltaics (OPVs). Its ability to absorb visible light and generate charge carriers makes it a potential candidate for use as a donor material in bulk heterojunction solar cells. Researchers have reported promising power conversion efficiencies when this compound is paired with suitable acceptor materials such as fullerene derivatives or non-fullerene acceptors.

Moreover, 2,4-Diphenyl-5H-indeno[1,2-b]pyridine has shown potential in the field of nonlinear optics due to its large two-photon absorption cross-section. This property makes it a strong candidate for applications in optical limiting devices and ultrafast laser technology. Recent studies have demonstrated its effectiveness in protecting optical components from intense laser pulses without significant damage.

In terms of thermal stability, 2,4-Diphenyl-5H-indeno[1,2-b]pyridine exhibits good thermal resistance up to moderate temperatures, which is essential for its integration into high-performance electronic devices. However, further research is needed to improve its thermal stability under extreme conditions to expand its applicability.

The environmental impact of 2,4-Diphenyl-5H-indeno[1,2-b]pyridine has also been a topic of interest. Studies on its biodegradation and toxicity profiles are ongoing to ensure that its use in commercial applications does not pose risks to ecosystems or human health. Preliminary results suggest that the compound has low toxicity; however, comprehensive environmental assessments are required before large-scale production can be considered.

Looking ahead, the development of novel functional materials based on 2,4-Diphenyl-5H-indeno[1

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